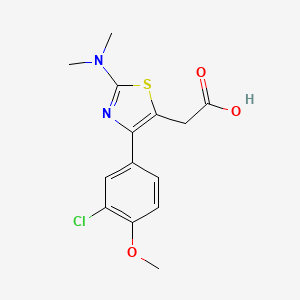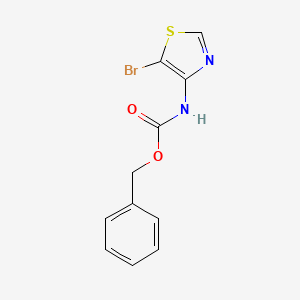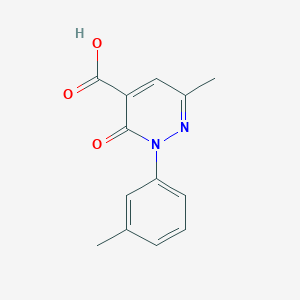
(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can be achieved through several methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions and does not require the use of metals.
Industrial Production Methods
Industrial production of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride: The enantiomer of the compound, which may have different biological activity.
4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.
4-Phenylpyrrolidin-2-one: A similar compound lacking the methoxy group.
Uniqueness
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is unique due to its chiral nature and the presence of the methoxyphenyl group. These features contribute to its specific chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
(4R)-4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI 键 |
YCRZTIFARPPHLV-FVGYRXGTSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@H]2CC(=O)NC2.Cl |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)


